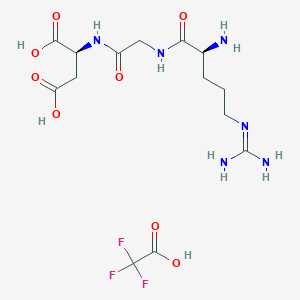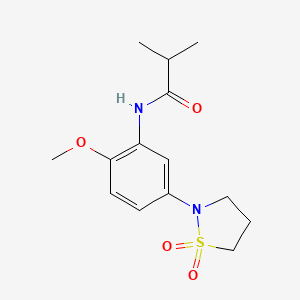
N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with its intricate structure, is a part of the 1,2,4-triazole class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial steps often require the formation of the 1,2,4-triazole ring, followed by the introduction of the butylthio and 2-ethyl-6-methylphenyl groups through substitution reactions. The final steps generally involve the coupling of the triazole core with the 4-methoxybenzamide.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts to enhance reaction efficiency, temperature control to favor desired pathways, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Can introduce sulfoxides or sulfones into the butylthio group.
Reduction: : Can reduce nitro groups if present on the phenyl ring.
Substitution: : Both electrophilic and nucleophilic substitution can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution Reactions: : Various halides or nucleophiles in the presence of a base for substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines from nitro reduction.
Substitution Products: : Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a model system for studying triazole chemistry.
Biology and Medicine
In biological research, it’s explored for its potential anti-inflammatory, antifungal, and antibacterial properties. Its ability to interact with specific biological targets makes it valuable in drug development.
Industry
In industry, it's utilized in the synthesis of specialty chemicals and agrochemicals.
Mécanisme D'action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The butylthio and methoxy groups play crucial roles in enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other triazole compounds, this particular molecule stands out due to its specific substitution pattern, which grants it unique pharmacokinetic properties and biological activity.
Similar Compounds
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
5-(butylthio)-1,2,4-triazole derivatives
4-methoxybenzamide derivatives
Each of these compounds shares similarities in their core structure but differs in their functional groups, which influences their reactivity and applications.
Propriétés
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-7-15-31-24-27-26-21(28(24)22-17(3)9-8-10-18(22)6-2)16-25-23(29)19-11-13-20(30-4)14-12-19/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTDVMKWTJTFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![6-Methyl-N-(3-(methylthio)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)






![4-cyclopropaneamido-N-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2632477.png)


